6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-(3,4-Dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazopurines This compound is characterized by its unique structure, which includes a dimethylphenyl group, a methyl group, and a propyl group attached to an imidazopurine core
Preparation Methods
The synthesis of 8-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazopurine core, followed by the introduction of the dimethylphenyl, methyl, and propyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
8-(3,4-Dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups on the imidazopurine core are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
8-(3,4-Dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
8-(3,4-Dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione: This compound has a similar imidazopurine core but differs in the substituents attached to it.
8-(3,4-Dimethylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Another related compound with variations in the methyl and phenyl groups.
The uniqueness of 8-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-5-8-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-6-12(2)13(3)11-14/h6-7,11H,5,8-10H2,1-4H3 |
InChI Key |
HGKUSJBUYHQMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
Origin of Product |
United States |
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